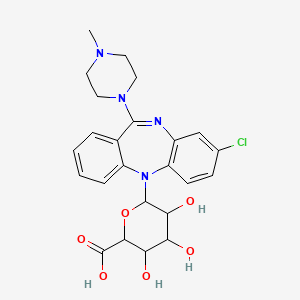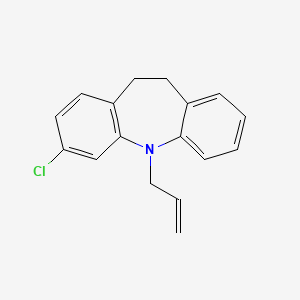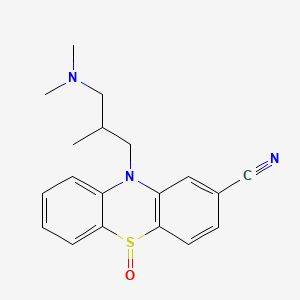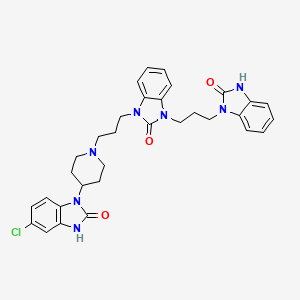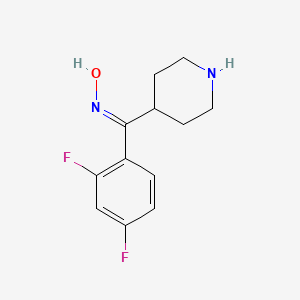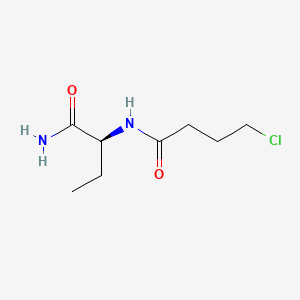
Granisetron Impurity C HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Granisetron Impurity C Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Granisetron Hydrochloride, a potent antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. Granisetron Impurity C Hydrochloride is chemically known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Granisetron Impurity C Hydrochloride can be synthesized through a multi-step process involving methylation, reaction with acid chloride, and amide formation . The synthesis typically involves the following steps:
Methylation: The initial step involves the methylation of the precursor compound.
Reaction with Acid Chloride: The methylated compound is then reacted with an acid chloride to form an intermediate.
Amide Formation: The final step involves the formation of the amide bond, resulting in the production of Granisetron Impurity C Hydrochloride.
Industrial Production Methods
In industrial settings, the production of Granisetron Impurity C Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes the use of controlled reaction conditions, purification steps such as recrystallization, and quality control measures to minimize the presence of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Granisetron Impurity C Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Granisetron Impurity C Hydrochloride, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Granisetron Impurity C Hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Granisetron Hydrochloride.
Wirkmechanismus
Granisetron Impurity C Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. The compound is a selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, Granisetron Impurity C Hydrochloride blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the action of serotonin and preventing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Granisetron Impurity C Hydrochloride can be compared with other similar compounds, such as:
Granisetron Hydrochloride: The parent compound, used as an antiemetic.
Granisetron Impurity A: Another impurity in the synthesis of Granisetron Hydrochloride, with a different chemical structure and properties.
Granisetron Impurity E: A related compound with distinct pharmacological characteristics.
Granisetron Impurity C Hydrochloride is unique due to its specific chemical structure and its role as an impurity in the synthesis of Granisetron Hydrochloride. Its presence and control are crucial for ensuring the quality and safety of the final pharmaceutical product .
Eigenschaften
CAS-Nummer |
1364645-74-8 |
|---|---|
Molekularformel |
C17H23N4OCl |
Molekulargewicht |
334.85 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
